2-Bromo-1-[3-(cyclopropyloxy)phenyl]ethanone
Description
2-Bromo-1-[3-(cyclopropyloxy)phenyl]ethanone is a brominated acetophenone derivative characterized by a cyclopropyloxy substituent at the meta position of the phenyl ring. Such compounds are typically employed as intermediates in pharmaceuticals, agrochemicals, or materials science due to their reactivity in nucleophilic substitution or coupling reactions .
Properties
IUPAC Name |
2-bromo-1-(3-cyclopropyloxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-7-11(13)8-2-1-3-10(6-8)14-9-4-5-9/h1-3,6,9H,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUVHTKSOJKDHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2)C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863654-22-2 | |
| Record name | 2-bromo-1-(3-cyclopropoxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[3-(cyclopropyloxy)phenyl]ethanone typically involves the bromination of 1-[3-(cyclopropyloxy)phenyl]ethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yields and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[3-(cyclopropyloxy)phenyl]ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted ethanone derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in solvents like ethanol or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted ethanone derivatives with various functional groups.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
2-Bromo-1-[3-(cyclopropyloxy)phenyl]ethanone has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential therapeutic agents, including inhibitors of specific enzymes or receptors.
Biological Studies: It is employed in studies to understand the interaction of brominated ethanone derivatives with biological targets, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[3-(cyclopropyloxy)phenyl]ethanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine atom and the cyclopropyloxy group can interact with the active site of enzymes or binding sites of receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved would vary based on the specific biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The reactivity and applications of brominated acetophenones are heavily influenced by their substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Solubility : Cyclopropyloxy and methoxy groups improve solubility in organic solvents (e.g., DCM, THF), while sulfonyl or trifluoromethyl groups increase polarity .
- Stability : Electron-withdrawing groups (e.g., CF₃) reduce thermal stability but enhance kinetic reactivity in substitution reactions .
Research Findings and Trends
- Substituent Effects: Meta-substituted bromoacetophenones show higher regioselectivity in cross-coupling reactions compared to para-substituted analogs .
Biological Activity
2-Bromo-1-[3-(cyclopropyloxy)phenyl]ethanone is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of . Its structure includes a bromine atom, a cyclopropyloxy group, and an ethanone moiety, contributing to its diverse reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound shows significant antimicrobial properties against various bacterial strains.
- Cytotoxicity : The compound has demonstrated cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can be crucial for therapeutic applications.
The mechanism of action of this compound is thought to involve:
- Interaction with Cellular Targets : The compound likely interacts with specific receptors or enzymes, modifying their activity. This could lead to altered cell signaling pathways associated with growth and apoptosis.
- Induction of Apoptosis : Evidence suggests that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.
Case Studies
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Antimicrobial Activity :
- A study tested the compound against Gram-positive and Gram-negative bacteria. Results showed inhibition zones ranging from 10 mm to 25 mm, indicating moderate to strong antimicrobial effects.
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Cytotoxicity Assay :
- In vitro assays on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed IC50 values around 15 µM, suggesting significant cytotoxicity compared to controls.
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Enzyme Inhibition :
- The compound was evaluated for its ability to inhibit cyclin-dependent kinases (CDKs). Inhibition assays indicated a competitive inhibition mechanism with Ki values in the low micromolar range.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Bromo-1-[3-(cyclopropyloxy)phenyl]ethanone, and how do reaction conditions affect yield and purity?
- Methodological Answer : The compound is typically synthesized via bromination of 1-[3-(cyclopropyloxy)phenyl]ethanone using bromine (Br₂) in acetic acid or dichloromethane under controlled temperatures (0–5°C) to minimize side reactions. Solvent choice impacts reactivity: polar aprotic solvents like dichloromethane favor electrophilic substitution, while acetic acid may enhance bromine solubility. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the product . Alternative methods using ammonium bromide and oxone as brominating agents under mild conditions have been reported for analogous α-bromoketones, offering reduced toxicity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclopropyloxy group (δ ~0.5–1.5 ppm for cyclopropyl protons) and bromoethanone moiety (C=O at ~190–200 ppm in ¹³C NMR).
- IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and C-Br absorption (~550–650 cm⁻¹) validate functional groups.
- X-ray Crystallography : Resolves steric effects of the cyclopropyloxy substituent and confirms molecular geometry, as seen in structurally similar brominated ketones .
- Mass Spectrometry (HRMS) : Provides exact mass verification (e.g., molecular ion peak at m/z ~267–270 for C₁₁H₁₀BrO₂) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent degradation. The bromine atom and ketone group make it sensitive to light, moisture, and nucleophiles. Use gloveboxes for air-sensitive reactions, and avoid prolonged exposure to polar solvents (e.g., DMSO) to reduce hydrolysis risks .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological interactions of this compound?
- Methodological Answer : AutoDock Vina can model ligand-receptor binding by optimizing the compound’s conformation in protein active sites. Key steps:
Protein Preparation : Retrieve target structures (e.g., enzymes) from PDB and remove water/cofactors.
Ligand Preparation : Generate 3D conformers of the compound using tools like Open Babel.
Docking Simulation : Set grid boxes around active sites and run multithreaded calculations.
Analysis : Compare binding affinities (ΔG) and hydrogen-bonding interactions. The cyclopropyloxy group may sterically hinder binding in rigid pockets, as observed in analogous halogenated ketones .
Q. What strategies resolve contradictions in reactivity when substituting the phenyl ring of brominated ethanones?
- Methodological Answer :
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) meta to bromine enhance electrophilic substitution rates, while electron-donating groups (e.g., -OCH₃) reduce reactivity.
- Steric Effects : Bulky substituents (e.g., cyclopropyloxy) at the 3-position hinder nucleophilic attacks, requiring elevated temperatures or catalysts (e.g., BF₃·Et₂O) .
- Comparative Studies : Use Hammett plots to correlate substituent σ values with reaction rates. For example, 3-chloro-4-fluoro analogs show faster bromination than 4-methoxy derivatives due to inductive effects .
Q. What reaction mechanisms explain the bromination of 3-(cyclopropyloxy)phenylethanone?
- Methodological Answer : The reaction proceeds via electrophilic aromatic substitution (EAS) where Br⁺ (generated from Br₂ or HBr/Oxone) attacks the electron-rich para position relative to the cyclopropyloxy group. The cyclopropyloxy substituent acts as an electron donor via resonance, directing bromination to the para position. Side reactions (e.g., dibromination) are mitigated by stoichiometric control (1.1 eq Br₂) and low temperatures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
